An In-Depth Technical Guide to 4-Cyclopropylbenzoyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Cyclopropylbenzoyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the cyclopropyl group has emerged as a "privileged" structural motif, transitioning from a synthetic curiosity to a cornerstone in the design of novel therapeutics.[1][2] Its incorporation into drug candidates is a deliberate strategy to address multifaceted challenges encountered during development, such as enhancing potency, tuning metabolic stability, and refining physicochemical properties.[3][4] The unique stereoelectronic nature of this strained three-membered ring—characterized by coplanar carbons, enhanced π-character in its C-C bonds, and shorter, stronger C-H bonds—allows it to serve as a rigid scaffold or a bioisosteric replacement for less favorable groups like gem-dimethyl or vinyl moieties.[1][2][4]
This guide focuses on 4-Cyclopropylbenzoyl chloride (CAS Number: 76274-94-7), a key building block that provides a direct and efficient route for introducing the valuable 4-cyclopropylbenzoyl pharmacophore into target molecules. For researchers, scientists, and drug development professionals, understanding the synthesis, handling, and reactivity of this reagent is paramount for its successful application in constructing complex molecular architectures. We will delve into the practical synthesis from its carboxylic acid precursor, explore its utility in cornerstone organic reactions, and provide detailed, field-proven protocols to empower your research endeavors.
Physicochemical and Spectroscopic Profile
A thorough characterization is the foundation of effective chemical synthesis. Below are the key properties and predicted spectroscopic data for 4-Cyclopropylbenzoyl chloride.
Physical & Chemical Properties
| Property | Value | Source |
| CAS Number | 76274-94-7 | [1] |
| Molecular Formula | C₁₀H₉ClO | [5] |
| Molecular Weight | 180.63 g/mol | [5] |
| Physical Form | Pale-yellow to Yellow-brown Liquid | [2] |
| Storage Temperature | 2-8 °C, Moisture Sensitive | [2] |
Predicted Spectroscopic Data
Note: This data is predicted using standard spectroscopic principles and databases. Experimental verification is recommended.
1H NMR (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.05 | d, J ≈ 8.5 Hz | 2H | Aromatic H (ortho to -COCl) |
| ~7.20 | d, J ≈ 8.5 Hz | 2H | Aromatic H (ortho to cyclopropyl) |
| ~1.95 | m | 1H | Cyclopropyl CH |
| ~1.15 | m | 2H | Cyclopropyl CH₂ |
| ~0.85 | m | 2H | Cyclopropyl CH₂ |
13C NMR (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~168.5 | Carbonyl Carbon (C=O) |
| ~155.0 | Aromatic C (ipso, attached to cyclopropyl) |
| ~132.0 | Aromatic C (ipso, attached to -COCl) |
| ~131.5 | Aromatic CH (ortho to -COCl) |
| ~126.0 | Aromatic CH (ortho to cyclopropyl) |
| ~16.0 | Cyclopropyl CH |
| ~11.0 | Cyclopropyl CH₂ |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3100-3000 | C-H Stretch | Aromatic & Cyclopropyl |
| ~1775 | C=O Stretch | Acyl Chloride (Characteristic, Strong) |
| ~1735 | C=O Overtone | Often observed in aryl acyl chlorides |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~850 | C-Cl Stretch |
Mass Spectrometry (Electron Ionization - EI):
| m/z | Fragment | Description |
| 180/182 | [M]⁺ | Molecular ion peak (³⁵Cl/³⁷Cl isotopes) |
| 152/154 | [M-CO]⁺ | Loss of carbon monoxide |
| 145 | [M-Cl]⁺ | Loss of chlorine radical (Acylium ion) |
| 117 | [C₉H₉]⁺ | Loss of CO and Cl |
| 115 | [C₉H₇]⁺ | Further fragmentation |
Synthesis and Purification
The most direct and industrially scalable synthesis of 4-Cyclopropylbenzoyl chloride is the chlorination of its corresponding carboxylic acid using thionyl chloride (SOCl₂). This method is favored for its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is a representative procedure based on established methods for converting carboxylic acids to acyl chlorides.[4][6]
Materials:
-
4-Cyclopropylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)
-
Anhydrous Toluene or Dichloromethane (DCM) as solvent
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas outlet from the top of the condenser to a gas trap (e.g., a bubbler containing aqueous NaOH) to neutralize the HCl and SO₂ gases produced. Ensure the entire apparatus is flame-dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charging the Flask: To the flask, add 4-cyclopropylbenzoic acid and the anhydrous solvent (e.g., toluene, approx. 2-3 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension with stirring. The catalyst facilitates the reaction by forming a reactive Vilsmeier intermediate.
-
Reagent Addition: Slowly add thionyl chloride to the stirred suspension at room temperature. An exothermic reaction with gas evolution will be observed.
-
Reaction: Heat the reaction mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution. The reaction is complete when the solid carboxylic acid has completely dissolved.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Crucial Insight: To protect the vacuum pump from corrosive gases, it is essential to use a cold trap (e.g., liquid nitrogen or dry ice/acetone) and/or a base trap between the evaporator and the pump.
-
To ensure complete removal of residual SOCl₂, co-evaporate the crude product with anhydrous toluene (2 x 10 mL).
-
The resulting crude 4-Cyclopropylbenzoyl chloride is often of sufficient purity (>95%) for subsequent reactions. If higher purity is required, vacuum distillation can be performed, though care must be taken due to the high boiling point and potential for decomposition.
-
Key Reactions and Applications
As a reactive acyl chloride, 4-Cyclopropylbenzoyl chloride is a versatile reagent for introducing the 4-cyclopropylbenzoyl moiety, primarily through Friedel-Crafts acylation and amide coupling reactions.
Friedel-Crafts Acylation
This powerful C-C bond-forming reaction allows for the synthesis of aryl ketones. The reaction involves the generation of a resonance-stabilized acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution.[7][8]
Experimental Protocol: Acylation of Anisole
This protocol is a representative procedure for the Friedel-Crafts acylation of an activated aromatic ring.[1][9]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.3 eq)
-
4-Cyclopropylbenzoyl chloride (1.0 eq)
-
Anisole (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ in DCM.
-
Cooling: Cool the suspension to 0°C using an ice-water bath. Causality: The reaction is highly exothermic; initial cooling is critical to control the reaction rate and prevent side reactions.
-
Reagent Addition: Add 4-Cyclopropylbenzoyl chloride to the stirred suspension. A solution of anisole in DCM is then added dropwise via the dropping funnel over 15-30 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Trustworthiness: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood. The acid hydrolyzes the aluminum-ketone complex and dissolves the aluminum salts.[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product, (4-cyclopropylphenyl)(4-methoxyphenyl)methanone, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.[5]
Amide Coupling (Schotten-Baumann Reaction)
The reaction of 4-Cyclopropylbenzoyl chloride with primary or secondary amines is a robust method for forming amide bonds, a critical linkage in many pharmaceutical agents. The Schotten-Baumann conditions, typically involving a base in a two-phase system, are highly effective for this transformation.[4][10]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Amide Synthesis [fishersci.dk]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
